molecular formula C18H15N3O4S2 B11673421 (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid

(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid

Cat. No.: B11673421
M. Wt: 401.5 g/mol
InChI Key: ZLWLKEHEVKGLKC-DJKKODMXSA-N
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Description

(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is a complex organic compound that features a benzothiazole moiety linked to an acetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid typically involves multiple steps. One common route includes the reaction of benzothiazole with a suitable acetic acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid involves its interaction with specific molecular targets. This interaction can lead to the modulation of various biological pathways, resulting in its observed effects. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid is unique due to its hydrazonomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired .

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H15N3O4S2/c22-16(11-26-18-20-13-6-2-4-8-15(13)27-18)21-19-9-12-5-1-3-7-14(12)25-10-17(23)24/h1-9H,10-11H2,(H,21,22)(H,23,24)/b19-9+

InChI Key

ZLWLKEHEVKGLKC-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O

Origin of Product

United States

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